GCS Inhibitory Potency: Miglustat vs. Eliglustat — A Three-Orders-of-Magnitude Difference in IC50
Miglustat inhibits glucosylceramide synthase with an IC50 of 10–50 µM, compared with eliglustat which inhibits the same enzyme with an IC50 of approximately 25 nM [1]. This represents an approximately 1,000-fold lower potency for miglustat at the isolated enzyme level. Commercially available reference standards confirm miglustat IC50 values of 32 µM for ceramide-specific glucosyltransferase [2]. The quantitative potency gap is the foundational biochemical distinction between the two approved oral SRTs and underpins their divergent clinical positioning.
| Evidence Dimension | Glucosylceramide synthase (GCS) half-maximal inhibitory concentration (IC50) |
|---|---|
| Target Compound Data | 10–50 µM (miglustat) |
| Comparator Or Baseline | ~25 nM (eliglustat); also 24 nM reported by independent vendor characterization |
| Quantified Difference | Approximately 1,000-fold (three orders of magnitude) lower potency for miglustat |
| Conditions | In vitro enzymatic assay; miglustat IC50 10–50 µM [1]; miglustat IC50 32 µM for ceramide-specific glucosyltransferase [2]; eliglustat IC50 ~25 nM [1] and 24 nM [2] |
Why This Matters
Procurement decisions for GCS inhibition studies must account for the ~1,000-fold potency difference: miglustat requires micromolar concentrations for enzyme inhibition, making it suitable for applications where lower-affinity, CNS-penetrant GCS modulation is desired, while eliglustat serves high-potency peripheral GCS inhibition.
- [1] Mistry PK, Kishnani PS, Balwani M, et al. The Two Substrate Reduction Therapies for Type 1 Gaucher Disease Are Not Equivalent. J. Clin. Med. 2023;12(9):3269. doi:10.3390/jcm12093269. View Source
- [2] MedChemExpress. Glucosylceramide Synthase (GCS) Inhibitors: Eliglustat (IC50 24 nM) and Miglustat (IC50 32 µM for ceramide glucosyltransferase). Product comparison table. View Source
